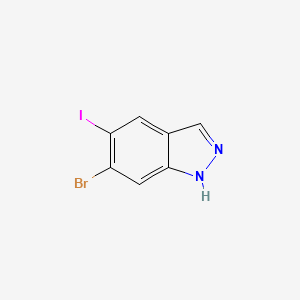

6-Bromo-5-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-iodo-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULCHTQSMQVEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 6 Bromo 5 Iodo 1h Indazole and Its Precursors

Regioselective Halogenation Strategies for Indazole Core Functionalization

The functionalization of the indazole core, a ten-π electron aromatic heterocycle, is governed by the inherent reactivity of its different positions. mdpi.com The development of regioselective halogenation techniques is paramount for introducing bromine and iodine atoms at specific sites, which can then serve as versatile synthetic handles for constructing more elaborate molecular architectures. chim.itrsc.org

The construction of 6-bromo-5-iodo-1H-indazole is commonly achieved through a sequential halogenation strategy starting from the parent 1H-indazole. This step-wise approach allows for controlled installation of each halogen at the desired position.

A typical synthetic route involves the initial bromination of 1H-indazole to yield 6-bromo-1H-indazole. ambeed.com This transformation is often accomplished using electrophilic brominating agents like N-bromosuccinimide (NBS). The subsequent step is the iodination of the 6-bromo-1H-indazole intermediate. Research has shown that the iodination of 6-bromo-1H-indazole can be performed to introduce an iodine atom, although the precise synthesis of the 5-iodo isomer requires careful control of reaction conditions to ensure regioselectivity. For the synthesis of the related 6-bromo-3-iodo-1H-indazole, a common protocol involves treating 6-bromo-1H-indazole with iodine (I₂) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF). chim.itrsc.org This method proceeds by deprotonation of the indazole N-H, followed by electrophilic attack by iodine.

Step 1: Bromination: 1H-Indazole is treated with a brominating agent (e.g., NBS) to selectively form 6-bromo-1H-indazole.

Step 2: Iodination: The resulting 6-bromo-1H-indazole is then subjected to an iodinating agent (e.g., I₂ with KOH or potassium iodide with an oxidant) to install the iodine atom at the C-5 position. rsc.org

This sequential process provides a reliable, albeit multi-step, pathway to the target compound.

Modern synthetic chemistry increasingly favors direct C–H functionalization, as it offers a more atom- and step-economical alternative to traditional methods that require pre-functionalized substrates. rsc.org Metal-free, direct C–H halogenation of the indazole ring has emerged as a powerful strategy.

An efficient C–H direct halogenation of 2H-indazoles using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), has been developed. rsc.orgrsc.org By carefully adjusting the reaction conditions—such as solvent, temperature, and stoichiometry of the halogenating agent—researchers can achieve the selective synthesis of mono-, poly-, and even hetero-halogenated indazoles in high yields. rsc.org For instance, the reaction of 2-phenyl-2H-indazole with one equivalent of NBS in ethanol (B145695) can produce the mono-brominated product with excellent yield. rsc.org The use of environmentally friendly solvents like ethanol and water makes this methodology particularly attractive for green chemistry applications. rsc.org Mechanistic studies suggest these reactions may proceed through a radical pathway. bohrium.com

This approach is highly desirable for constructing halogenated heteroaromatic compounds as it avoids the use of metal catalysts and often proceeds under mild conditions. rsc.org

The regiochemical outcome of indazole halogenation is profoundly influenced by both the choice of protecting groups on the indazole nitrogen and the specific reaction conditions employed. Protecting groups can sterically hinder or electronically direct incoming electrophiles to specific positions.

The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the N-2 position of indazole has been shown to effectively direct lithiation and subsequent electrophilic attack to the C-3 position. nih.gov This is a clear example of how a protecting group can completely alter the site of functionalization compared to an unprotected indazole, where halogenation typically occurs on the benzene (B151609) ring. Similarly, protecting the indazole N-H with a tetrahydropyranyl (THP) group has been found to significantly improve the yields of subsequent metal-catalyzed coupling reactions. nih.gov

Reaction conditions, particularly the choice of solvent, also play a critical role. Hexafluoroisopropanol (HFIP) has been identified as a highly effective solvent for the regioselective halogenation of various arenes and heterocycles, including indazole. thieme-connect.com The inherent acidity of HFIP is believed to activate N-halosuccinimide reagents, enabling mild, catalyst-free, and high-yielding halogenations at room temperature. thieme-connect.com This method tolerates a wide range of functional groups and allows for clean reaction profiles. thieme-connect.com

The following table summarizes the impact of different synthetic factors on halogenation regioselectivity:

| Factor | Condition/Reagent | Primary Position of Halogenation | Citation(s) |

| Protecting Group | Unprotected N-H | Benzene Ring (e.g., C5, C6, C7) | nih.gov |

| N-2 SEM Group | C-3 (via lithiation) | nih.gov | |

| N-1 THP Group | Facilitates subsequent reactions | nih.gov | |

| Solvent | DMF (with base) | C-3 | chim.itrsc.org |

| HFIP | Benzene Ring (para-directing for arenes) | thieme-connect.com | |

| Ethanol/Water (metal-free) | C-3 and/or Benzene Ring | rsc.org | |

| Reagent | NBS/NCS in tuned conditions | Selective mono- or poly-halogenation | rsc.orgrsc.org |

Metal-Catalyzed Synthetic Routes to Halogenated Indazoles

Metal-catalyzed reactions, particularly those involving palladium and copper, are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods are frequently applied to the synthesis and functionalization of halogenated indazoles.

Palladium-catalyzed cross-coupling reactions are fundamental for the functionalization of halogenated indazoles. The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)–C(sp²) bonds due to its mild conditions and broad substrate scope. nih.gov

Halogenated indazoles, including bromo- and iodo-derivatives, are excellent substrates for these reactions. For example, 7-bromo-4-substituted-1H-indazoles have been successfully coupled with various aryl boronic acids using a palladium catalyst to generate C-7 arylated indazoles. nih.gov Similarly, 6-bromo-3-iodo-1H-indazole can undergo Suzuki coupling with boronic acid pinacol (B44631) esters at the more reactive C-3 iodo position, utilizing catalysts like Pd(dppf)Cl₂. rsc.org This highlights the differential reactivity of the halogen atoms, which can be exploited for selective, stepwise functionalization.

Beyond functionalizing existing halogenated indazoles, palladium catalysis is also used to construct the indazole core itself. The intramolecular amination of arylhydrazones derived from o-halo aromatic carbonyl compounds is a powerful palladium-catalyzed method for synthesizing 1-aryl-1H-indazoles. researchgate.net

The table below provides examples of palladium-catalyzed reactions involving halogenated indazoles.

| Starting Material | Coupling Partner | Catalyst System | Product Type | Citation(s) |

| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | C7-Arylated Indazole | nih.gov |

| 6-Bromo-3-iodo-1H-indazole | Boronic acid pinacol ester | Pd(dppf)Cl₂, Cs₂CO₃ | C3-Styryl Indazole | rsc.org |

| N-Boc-3-iodo-1H-indazole | 2-Furanboronic acid | Pd(PPh₃)₄ | C3-Arylated Indazole | mdpi.com |

| N-Arylhydrazone of 2-bromobenzaldehyde | (intramolecular) | Pd(dba)₂, rac-BINAP, Cs₂CO₃ | 1-Aryl-1H-indazole | researchgate.net |

Copper-catalyzed reactions have become increasingly important for the formation of C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles, including indazoles.

A notable advancement is the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles. nih.govacs.orgorganic-chemistry.org This elegant method involves the reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide. nih.govresearchgate.net A copper(I) catalyst, such as copper(I) iodide (CuI), plays a pivotal role in facilitating the crucial C-N and N-N bond-forming steps of the cyclization cascade. nih.govacs.org This approach is highly valued for its operational simplicity, broad substrate scope, and high tolerance for various functional groups. nih.govresearchgate.net

In addition to building the core indazole ring, copper catalysis is also employed for intramolecular cyclizations. A copper(I)-mediated intramolecular coupling of N-H bonds across an iodo-substituted aromatic ring has been developed for the synthesis of 2,3-dihydro-1H-indazoles. mdpi.com This reaction typically uses a CuI catalyst in combination with a ligand like 1,10-phenanthroline (B135089) and a base such as cesium carbonate (Cs₂CO₃). mdpi.com

Metal-Free and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of metal-free and environmentally benign synthetic methods to minimize the ecological impact of chemical processes. bohrium.comsamipubco.com These approaches prioritize the use of non-toxic solvents, readily available reagents, and energy-efficient reaction conditions.

The choice of solvent is a critical factor in green chemistry. Researchers have successfully utilized environmentally friendly solvents like water and ethanol for the halogenation of indazoles. rsc.org For instance, a metal-free method for the mono-halogenation of 2H-indazoles has been developed that can be carried out in water, providing good yields of the desired products. rsc.org The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), as halogenating agents offers a safer and more manageable alternative to elemental bromine (Br₂), which is environmentally unfriendly and difficult to handle. rsc.org

The synthesis of 2H-indazole[2,1-b]phthalazine-1,6,11(13H)-triones has been achieved in ethanol at room temperature, highlighting the move towards milder reaction conditions. acgpubs.org Similarly, the synthesis of 2-phenyl-2H-indazoles has been accomplished using PEG-400, a green solvent, in a one-pot, three-component reaction. acs.org Glycerol, a non-toxic and biodegradable solvent, has also been employed for the catalyst-free synthesis of triazolo[1,2-a]indazole-triones. researchgate.net

A notable metal-free approach for the direct C-3 alkoxycarbonylation of 2H-indazoles utilizes alkylcarbazates at room temperature, offering an efficient and environmentally friendly route to C-3-carboxylic ester-derived 2H-indazoles. bohrium.com This method demonstrates broad functional group tolerance and proceeds through a radical pathway. bohrium.com

| Reagent/Solvent | Application in Indazole Synthesis | Green Chemistry Aspect |

| Water | Solvent for mono-halogenation of 2H-indazoles. rsc.org | Non-toxic, abundant, and environmentally benign. |

| Ethanol | Solvent for the synthesis of 2H-indazole[2,1-b]phthalazine-1,6,11(13H)-triones. acgpubs.org | Renewable, biodegradable, and less toxic than many organic solvents. |

| PEG-400 | Green solvent for the synthesis of 2-phenyl-2H-indazoles. acs.org | Low toxicity, high boiling point, and recyclable. |

| Glycerol | Solvent for catalyst-free synthesis of triazolo[1,2-a]indazole-triones. researchgate.net | Non-toxic, biodegradable, and a renewable byproduct of biodiesel production. researchgate.net |

| N-halosuccinimides (NBS, NCS) | Halogenating agents for indazoles. rsc.org | Safer and easier to handle than elemental halogens. rsc.org |

| Alkylcarbazates | Reagents for metal-free C-3 alkoxycarbonylation of 2H-indazoles. bohrium.com | Enables a metal-free, room temperature reaction. bohrium.com |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. jchr.orgorganic-chemistry.orgajrconline.org This technology has been successfully applied to the synthesis of various indazole derivatives, including halogenated ones.

A notable application is the microwave-assisted molybdenum-catalyzed reductive cyclization of o-nitrobenzylidene amines to produce 2-aryl-2H-indazoles. organic-chemistry.org This method significantly reduces reaction times from hours to minutes and provides good yields. organic-chemistry.org Another efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles via a CuI/diamine-catalyzed N-arylation of arylhydrazones. researchgate.net

Furthermore, a greener synthesis of 1-H-indazoles and 1-phenyl-1H-indazoles has been achieved through a one-pot, two-step cyclization of hydrazone hydrates under microwave irradiation. ajrconline.org The use of distilled water as a solvent in the microwave-assisted synthesis of 1-H indazole and 4-chloro-1-H indazole further underscores the green aspects of this technology. jchr.org

| Reaction Type | Catalyst/Reagents | Key Advantages |

| Reductive Cyclization | MoO₂Cl₂(dmf)₂, Ph₃P | Rapid (10 min), good yields (61-92%). organic-chemistry.org |

| Intramolecular N-arylation | CuI/diamine | One-pot, two-step, good to excellent yields. researchgate.net |

| Cyclization of Hydrazone Hydrates | None (one-pot) | Eco-friendly, good to excellent yields. ajrconline.org |

| Synthesis from Benzaldehydes | None (in water) | Fast, efficient, uses green solvent. jchr.org |

Electrochemical synthesis represents a mild, efficient, and environmentally friendly alternative to conventional methods that often rely on harsh oxidizing or reducing agents. oregonstate.edu This technique is particularly valuable for the functionalization of heterocyclic compounds like indazoles. oregonstate.edu

A selective electrochemical method for the synthesis of 1H-indazole N-oxides has been developed, where the outcome is controlled by the choice of cathode material. nih.gov Using a reticulated vitreous carbon cathode allows for the synthesis of a wide range of 1H-indazole N-oxides, while a zinc cathode leads to the deoxygenation of these products to form 1H-indazoles. nih.gov This electrochemical protocol tolerates both electron-rich and electron-poor substrates and has been applied to the late-stage functionalization of bioactive molecules. nih.gov

The rich reactivity of 1H-indazole N-oxides opens up possibilities for diverse C-H functionalization reactions, making them valuable intermediates in pharmaceutical research. nih.gov Electrochemical methods have also been employed for the regioselective sulfenylation of 2H-indazoles with thiols under catalyst-, oxidant-, and metal-free conditions, producing innocuous hydrogen as the only byproduct. acs.org Furthermore, a base-free electrochemical procedure enables the selective N1-acylation of indazoles using acid anhydrides, avoiding the formation of HCl byproduct associated with the use of acid chlorides. acs.org

Modular Synthesis and Divergent Pathways for this compound Derivatives

Modular synthesis allows for the construction of complex molecules from simpler, interchangeable building blocks. This approach, combined with divergent synthetic pathways, provides a powerful strategy for creating a library of structurally diverse this compound derivatives for various applications.

The synthesis of multi-halogenated indazoles often involves a sequential halogenation strategy. For instance, starting with 1H-indazole, bromination at the 6-position can be achieved, followed by iodination at the 5-position. The reactivity differences between the halogen atoms can then be exploited for selective functionalization. For example, the C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for site-selective modifications.

The electrochemical synthesis of 1H-indazole N-oxides provides a platform for divergent C-H functionalizations, enabling the introduction of various substituents at different positions on the indazole ring. nih.gov This strategy has been used to synthesize key intermediates for several pharmaceutical compounds. nih.gov

A metal-free method for the regioselective mono- and poly-halogenation of 2-substituted indazoles allows for the synthesis of hetero-halogenated compounds in a one-pot reaction by adjusting the reaction conditions. rsc.org This provides a divergent route to a variety of multi-halogenated indazoles.

Retrosynthetic Analysis and Strategic Disconnection Approaches for Multi-Halogenated Indazoles

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of a target molecule by working backward from the final product to simpler, commercially available starting materials. kccollege.ac.inscribd.combhavanscollegedakor.orgslideshare.net This process involves "disconnections," which are the reverse of known chemical reactions. scribd.combhavanscollegedakor.org

For a multi-halogenated indazole like this compound, a primary disconnection would be the C-Br and C-I bonds, leading back to a 1H-indazole precursor. The synthesis would then involve the sequential introduction of the halogen atoms. A key strategic consideration is the order of halogenation. Introducing the bulkier iodine atom last can help to avoid steric hindrance issues.

Another retrosynthetic approach involves the formation of the indazole ring itself. This can be achieved through various methods, such as the cyclization of substituted hydrazones. samipubco.com For example, a substituted benzene derivative could be a key starting material, which is then functionalized and cyclized to form the indazole core.

The disconnection approach for this compound could be visualized as follows:

Target Molecule: this compound

Disconnection 1 (C-I bond):

Precursor: 6-Bromo-1H-indazole

Reagent: Iodine source (e.g., N-iodosuccinimide)

Disconnection 2 (C-Br bond):

Precursor: 1H-Indazole

Reagent: Bromine source (e.g., N-bromosuccinimide)

Disconnection 3 (Indazole ring formation):

Precursor: A suitably substituted 2-halobenzaldehyde or 2-haloacetophenone and a hydrazine (B178648) derivative.

Reaction: Cyclization reaction.

This strategic analysis allows for the identification of multiple synthetic routes, enabling the selection of the most efficient and practical pathway based on factors such as starting material availability, reaction yields, and experimental conditions.

Advanced Reactivity and Derivatization Studies of 6 Bromo 5 Iodo 1h Indazole

Cross-Coupling Reactions Leveraging Halogen Substituents

The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is well-established and follows the general trend of I > Br > Cl > F. researchgate.net This principle is central to the synthetic utility of 6-bromo-5-iodo-1H-indazole, as the more labile C-I bond can be selectively targeted under conditions that leave the C-Br bond intact. This allows for a stepwise approach to building molecular complexity. Subsequent modification at the C6-position can then be achieved under more forcing reaction conditions.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon (C-C) bonds and has been extensively applied to functionalize indazole scaffolds. rsc.org For this compound, the significant difference in bond dissociation energy between the C-I and C-Br bonds allows for highly regioselective arylation or vinylation at the C5-position. researchgate.net

Research on dihalogenated heterocycles has demonstrated that palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can effectively catalyze the coupling of an organoboron reagent at the iodinated position with high selectivity. nih.govresearchgate.net The reaction typically proceeds by oxidative addition of the palladium(0) catalyst to the C-I bond, which is the rate-determining step and occurs much more readily than addition to the C-Br bond. researchgate.net This selectivity enables the synthesis of 6-bromo-5-aryl-1H-indazoles, which can serve as intermediates for further diversification via coupling at the C6-bromo position. nih.gov Studies on related bromo-iodo heterocycles confirm that this sequential approach, where the iodo-substituent is reacted first, is a robust strategy for creating di-substituted products. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference(s) |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 5-Aryl-indazole | High | nih.govresearchgate.net |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 5-Aryl-indazole | 67 | researchgate.net |

| PdCl₂(dppf)·DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | N-butyl-3-carboxamide-5-aryl-indazole | Good | rsc.org |

| XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | 3-Aryl-indazole | 95 | nih.gov |

Note: The data in this table is based on findings from similarly substituted halo-indazoles and illustrates common conditions for selective coupling.

The selective reactivity of the C-I bond in this compound also extends to other important C-C bond-forming reactions, such as the Sonogashira and Heck couplings. These reactions allow for the introduction of alkyne and alkene moieties, respectively.

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide using a palladium-copper co-catalytic system, is highly effective for the selective alkynylation at the C5-position. researchgate.net Studies on 6-bromo-3-iodo-1H-indazole have shown that a Pd/C-CuI-PPh₃ catalytic system can efficiently produce C3-alkynylated products, demonstrating the high selectivity for the iodo-position. researchgate.net This methodology is directly applicable to this compound for the synthesis of 6-bromo-5-alkynyl-1H-indazoles. These products can be further functionalized, for instance, by a subsequent Sonogashira coupling at the C6-position to yield di-alkynylated indazoles. researchgate.net

| Catalyst System | Solvent | Temperature (°C) | Product Type | Yield | Reference(s) |

| PdCl₂(PPh₃)₂, CuI | Dioxane | 80 | 5-Alkynyl-pyrazolo[1,5-a]pyrimidine | Good-Excellent | rsc.org |

| Pd/C, CuI, PPh₃ | Ethanol (B145695) | 70 | 3-Alkynyl-6-bromo-indazole | Good-Excellent | researchgate.net |

| Pd(OAc)₂, CuI, P(o-tolyl)₃ | DMF | 100 | 3-Alkynyl-indazole-6-carboxylate | 80-85% |

Note: This table presents conditions used for Sonogashira couplings on related halo-indazole systems.

The Heck reaction provides a route for C-C bond formation between the halo-indazole and an alkene. mdpi.comthieme-connect.com Following the established reactivity pattern, the Heck reaction would preferentially occur at the C5-iodo position. A tandem, one-pot Heck/Suzuki coupling sequence has been demonstrated on 5-iodouracil (B140508) derivatives, highlighting the potential for sequential functionalization where an alkene is first installed via a Heck reaction, followed by a Suzuki coupling. mdpi.com This strategy could be employed with this compound to first introduce an alkene at C5, followed by arylation at C6.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide and an amine. nih.gov This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines. acs.org For this compound, the selective formation of a C-N bond at the C5-position is achievable due to the higher reactivity of the C-I bond. chemblink.com

The development of sophisticated ligands and palladium precatalysts has made this transformation highly reliable. nih.gov One-pot sequences combining a Suzuki coupling with a Buchwald-Hartwig amination have been developed for other heterocyclic systems, underscoring the feasibility of performing sequential C-C and C-N bond formations on dihalo substrates. nih.gov This would allow for the synthesis of 5-amino-6-bromo-1H-indazole derivatives, which can then be subjected to a second cross-coupling reaction at the C6-position to access highly substituted indazole analogues.

Nucleophilic and Electrophilic Substitution Reactions on the Indazole Ring System

While cross-coupling reactions at the halogenated positions are the primary mode of derivatization for this compound, the indazole ring itself can participate in substitution reactions. The electronic properties of the indazole core are influenced by the two nitrogen atoms and the electron-withdrawing halogen substituents.

Nucleophilic aromatic substitution (SNA_r) on the indazole ring is generally challenging but can occur if the ring is sufficiently activated by strong electron-withdrawing groups and attacked by a potent nucleophile. ambeed.com The bromine and iodine atoms themselves can be replaced by nucleophiles, although this typically requires harsh conditions or metal catalysis, making cross-coupling the preferred method. smolecule.com

Electrophilic aromatic substitution reactions, such as nitration or further halogenation, can also occur on the indazole ring. ambeed.comambeed.com The position of electrophilic attack is directed by the existing substituents. The electron-donating character of the pyrazole-type ring tends to direct electrophiles to the benzene (B151609) portion, while the deactivating effect of the halogens must also be considered. However, functionalization via electrophilic substitution is often less regioselective and lower-yielding compared to the precise control offered by cross-coupling reactions at the C-X bonds.

Regioselective N-Functionalization of this compound

The indazole scaffold possesses two nitrogen atoms, N1 and N2, both of which can be functionalized, typically through alkylation or arylation. d-nb.info The reaction of an N-unsubstituted indazole often yields a mixture of N1 and N2 substituted products. beilstein-journals.org Achieving regioselectivity is a significant synthetic challenge, and the outcome is highly dependent on reaction conditions and the substitution pattern of the indazole ring. researchgate.net

The regioselectivity of N-alkylation is governed by a complex interplay of electronic and steric factors, as well as the nature of the base and solvent used. d-nb.info Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.

Studies have shown that using sodium hydride (NaH) as a base in a low-polarity solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the N1-alkylated product. smolecule.com This is attributed to the formation of a tight ion pair between the indazolide anion and the sodium cation, which sterically directs the electrophile to the more accessible N1 position. beilstein-journals.orgsmolecule.com Conversely, using a polar aprotic solvent such as dimethylformamide (DMF) can lead to solvent-separated ion pairs, reducing the selectivity and often favoring the kinetically accessible N2 product. smolecule.com The presence of bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring N2 alkylation. d-nb.info Similarly, electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thus affecting the N1/N2 ratio.

| Desired Regioisomer | Base | Solvent | Rationale | Reference(s) |

| N1 (Thermodynamic) | NaH | THF | Favors tight ion-pair, directing alkylation to N1. | d-nb.infosmolecule.com |

| N1 (Thermodynamic) | Cs₂CO₃ | DMF | Often provides good N1 selectivity. | smolecule.com |

| N2 (Kinetic) | K₂CO₃ | DMF / EtBr | Can favor N2 under certain conditions. | researchgate.net |

| N2 (Kinetic) | t-BuOK | DMSO | Polar solvent can promote N2 alkylation. | smolecule.com |

Note: This table summarizes general findings on indazole N-alkylation; specific outcomes for this compound may vary.

Mechanistic Insights into N1/N2 Regioselectivity

The alkylation of 1H-indazoles presents a classic challenge in heterocyclic chemistry, as it can occur at either the N1 or N2 position, often yielding a mixture of regioisomers. The final product distribution is a delicate balance of electronic effects, steric hindrance, and reaction conditions such as the choice of base and solvent.

Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govmdpi.com The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.govmdpi.comconnectjournals.com Consequently, reactions leading to the thermodynamically more stable N1-substituted product are often favored under conditions that allow for equilibration. connectjournals.comd-nb.info Conversely, kinetically controlled conditions may favor the N2-substituted product. connectjournals.com

Computational studies, such as Density Functional Theory (DFT) calculations, have provided significant insights into the controlling factors. For instance, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations suggest that a chelation mechanism involving a cesium counterion can favor the formation of N1-substituted products. nih.govbeilstein-journals.org In contrast, other non-covalent interactions are believed to drive the formation of the N2-product. nih.govbeilstein-journals.org

The nature and position of substituents on the indazole ring play a crucial role. Electron-withdrawing groups can significantly influence the N1/N2 ratio. For example, studies on variously substituted indazoles have shown that electron-deficient indazoles can exhibit high N1-selectivity, particularly with sodium hydride (NaH) in tetrahydrofuran (THF). nih.govd-nb.infobeilstein-journals.org This is rationalized by a postulated coordination of the indazole N2-atom and an electron-rich atom in a C3-substituent with the sodium cation. beilstein-journals.org Conversely, substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity. d-nb.info

For this compound, both the bromo and iodo substituents are electron-withdrawing. Based on general principles, their presence would be expected to influence the electron density at both N1 and N2, thereby affecting the regioselectivity of N-alkylation. While specific experimental data for this exact compound is scarce, studies on similar structures like methyl 5-bromo-1H-indazole-3-carboxylate demonstrate that a mixture of N1 and N2 products is common, with the ratio being highly dependent on the specific reaction conditions employed. nih.gov For example, treating methyl 5-bromo-1H-indazole-3-carboxylate with isopropyl iodide and sodium hydride in DMF resulted in a mixture of the N1 (38%) and N2 (46%) isomers. nih.gov

| Substrate | Electrophile | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | 38:46 | 84 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl iodide | K2CO3 | DMF | 44:40 | 84 | nih.gov |

| 6-Nitroindazole | Alkyl halides | K2CO3 | DMF | Moderate selectivity for N1 | - | researchgate.net |

This table presents data for the alkylation of related substituted indazoles to illustrate the typical outcomes and influencing factors on N1/N2 regioselectivity.

Oxidation and Reduction Chemistry of Halogenated Indazoles

The halogenated indazole scaffold can participate in both oxidation and reduction reactions, which can alter the substituents or the heterocyclic ring itself.

Oxidation: The indazole ring itself is relatively stable to oxidation, but substituents can be modified. For example, hydroxyl groups on the indazole ring can be oxidized to a carbonyl group using standard oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4). While this compound lacks such a group, oxidation can be relevant in synthetic pathways leading to or from functionalized derivatives. Furthermore, oxidative cyclization of precursors like 2-aminomethyl-phenylamines is a modern method for synthesizing the indazole core itself, often using reagents like hydrogen peroxide with a molybdenum catalyst. organic-chemistry.org Electrochemical methods have also been developed for the C3-halogenation and C-O bond formation of 2H-indazoles, showcasing non-classical oxidation pathways. researchgate.netresearchgate.netbohrium.com

Reduction: Reduction reactions on halogenated indazoles often target the halogen substituents. The carbon-iodine bond is generally weaker than the carbon-bromine bond, suggesting that selective reduction of the iodine at C5 in this compound might be achievable. Common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of halogen substituents, particularly iodine. Additionally, the nitro group, if present in a derivative, is readily reduced to an amino group, a common transformation in the synthesis of bioactive indazoles. Catalytic hydrogenation is another method that could potentially effect dehalogenation, likely removing the iodo group preferentially over the bromo group.

| Reaction Type | Substrate Type | Reagent(s) | Product Type | Reference |

| Oxidation | 4-Hydroxy-halogenated indazole | CrO3 or KMnO4 | 4-Oxo-halogenated indazole | |

| Oxidation (Cyclization) | 2-Aminomethyl-phenylamine | (NH4)2MoO4, H2O2 | 2H-Indazole | organic-chemistry.org |

| Reduction | Iodo-substituted indazole | NaBH4 or LiAlH4 | De-iodinated indazole | |

| Reduction | Nitro-substituted indazole | Bioreduction | Amino-substituted indazole |

This table summarizes general oxidation and reduction reactions applicable to the halogenated indazole class of compounds.

Chemo- and Regioselectivity in Reactions Involving Multiple Halogen Atoms

The presence of both bromine at C6 and iodine at C5 on the 1H-indazole ring makes this compound an excellent substrate for studying chemo- and regioselectivity in cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the primary determinant of selectivity.

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl. researchgate.net This established trend strongly suggests that cross-coupling reactions on this compound would occur preferentially at the C5-iodo position, leaving the C6-bromo position intact for subsequent functionalization.

This selectivity allows for a stepwise and controlled elaboration of the indazole scaffold. For instance, a Suzuki-Miyaura reaction would likely couple an arylboronic acid at the C5 position. The resulting 6-bromo-5-aryl-1H-indazole could then undergo a second, distinct coupling reaction at the C6-bromo position.

While direct studies on this compound are not widely reported, research on other dihalogenated indazoles supports this reactivity pattern. For example, a Suzuki-Miyaura reaction on 6-bromo-3-iodo-1H-indazole has been shown to proceed selectively at the C3-iodo position. researchgate.netchim.it Similarly, studies on dihalogenated pyridines and pyrimidines consistently show that palladium-catalyzed couplings occur at the more reactive halogen, demonstrating the robustness of this selectivity principle across different heterocyclic systems. nsf.govrsc.org

However, factors such as the choice of catalyst, ligands, and reaction conditions can sometimes override this inherent reactivity, although this is less common for the bromo/iodo pairing. nsf.gov For instance, highly sterically hindered ligands have been shown to invert the conventional site selectivity in the cross-coupling of some dichloroheteroarenes. nsf.gov In mechanochemical approaches, such as ball-milling, additives can play a crucial role in suppressing side reactions like dehalogenation and promoting the desired chemoselective coupling. beilstein-journals.org

| Reaction Type | Substrate | Key Condition(s) | Major Product | Reference |

| Suzuki-Miyaura | 6-Bromo-3-iodo-1H-indazole | Pd-catalyst | Coupling at C3 (iodo position) | researchgate.netchim.it |

| Heck Reaction | 3-Bromoindazoles | Pd-catalyst, NaBr, TBAB (ball-milling) | Chemoselective C-C coupling at C3 | beilstein-journals.org |

| Suzuki-Miyaura | 4-Sulfonamido-7-bromo-1H-indazoles | Pd-catalyst | Coupling at C7 | nih.gov |

| Suzuki-Miyaura | 2,5-Dichloropyridine | Ligand-free "Jeffery" conditions | C5-selective coupling | nsf.gov |

This table illustrates chemo- and regioselectivity in cross-coupling reactions of various halogenated indazoles and related heterocycles.

In Depth Spectroscopic and Structural Characterization Research of 6 Bromo 5 Iodo 1h Indazole Analogs

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. In the study of halogenated indazoles like 6-bromo-5-iodo-1H-indazole, HRMS provides definitive confirmation of the elemental composition, which is crucial given the presence of multiple isotopic signatures for bromine and iodine.

Research on analogs such as 6-bromo-3-iodo-1H-indazole has demonstrated the utility of HRMS. For this compound, the expected monoisotopic mass is calculated based on the most abundant isotopes of its constituent atoms (C₇H₄BrIN₂). HRMS analysis, often using techniques like electrospray ionization (ESI), can confirm this mass with a high degree of precision, typically to within a few parts per million (ppm). For instance, the mass-to-charge ratio for the protonated molecule [M+H]⁺ of 6-bromo-3-iodo-1H-indazole has been reported as 322.9. rsc.org This level of accuracy allows researchers to distinguish between compounds with very similar nominal masses, ensuring the correct molecular formula is assigned.

Table 1: Representative HRMS Data for Halogenated Indazole Analogs

| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 6-Bromo-3-iodo-1H-indazole | C₇H₄BrIN₂ | 322.9719 | 322.9 | rsc.org |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₆H₁₄N₂O₃ | 282.1004 | 282.1003 | nih.gov |

This table is for illustrative purposes and may not represent data for this compound directly due to a lack of specific published HRMS data for this exact compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For complex molecules like this compound, one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are essential for assigning the chemical shifts of each proton and carbon atom and for differentiating between isomers.

¹H NMR spectra of indazole derivatives typically show a broad singlet for the N-H proton at a downfield chemical shift (around 13.0-14.0 ppm), which is characteristic of the 1H-indazole tautomer. The aromatic protons exhibit chemical shifts and splitting patterns that are highly dependent on the positions of the halogen substituents.

To definitively assign the complex proton and carbon signals in halogenated indazoles, researchers rely on a suite of 2D NMR experiments. rsc.orgsdsu.edunih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (³J-coupling). sdsu.edu This is crucial for tracing the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). sdsu.edu HMBC is particularly powerful for identifying the connectivity between quaternary carbons and nearby protons, which is essential for placing substituents on the indazole ring. For example, key HMBC correlations can confirm the positions of the bromo and iodo substituents in relation to the protons on the aromatic ring. rsc.orgresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Data for a Halogenated Indazole Analog (6-Bromo-3-iodo-1H-indazole)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| H1 (N-H) | 13.62 (s) | - | C3, C7a |

| H4 | - | - | - |

| H5 | 7.33 (dd) | - | C3a, C7 |

| H7 | 7.82 (d) | - | C5, C6 |

| C3 | - | - | H4, H1 |

| C3a | - | - | H4, H5 |

| C4 | - | - | H5 |

| C5 | - | - | H4, H7 |

| C6 | - | - | H5, H7 |

| C7 | - | - | H5 |

| C7a | - | - | H1, H7 |

Note: This table is based on reported data for 6-bromo-3-iodo-1H-indazole and serves as an example of the types of data obtained. rsc.org Specific shifts for this compound would require experimental determination.

While solution-state NMR provides information about the molecule's structure in a specific solvent, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This is particularly relevant when investigating polymorphism, where a compound can exist in multiple crystalline structures. google.com Different polymorphic forms can exhibit distinct ¹³C and ¹⁵N chemical shifts in their ssNMR spectra, allowing for their unique identification. google.comresearchgate.net Although specific ssNMR studies on this compound are not widely reported, the technique is a powerful tool for characterizing the solid-state structure of related indazole derivatives, especially in pharmaceutical development where polymorphism can impact a drug's properties. google.comgoogle.com

Single Crystal X-ray Diffraction Analysis of Halogenated Indazole Derivatives

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, allowing for the unambiguous determination of the molecular geometry and the arrangement of molecules in the crystal lattice.

For halogenated indazoles, X-ray crystallography can confirm the regiochemistry of substitution, which can sometimes be ambiguous based on spectroscopic data alone. beilstein-journals.org Studies on related indazole derivatives have revealed how intermolecular interactions, such as hydrogen bonding involving the N-H group and halogen bonding, influence the crystal packing. beilstein-journals.org For instance, in some indazole structures, the N-H group of one molecule forms a hydrogen bond with a nitrogen atom of an adjacent molecule, leading to the formation of chains or dimers. researchgate.net

Table 3: Representative Crystallographic Data Parameters for an Indazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

This table presents typical parameters and would need to be populated with experimental data from a single-crystal X-ray diffraction study of the specific compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. aip.org These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

In the context of this compound and its analogs, IR and Raman spectra can confirm the presence of key functional groups:

N-H Stretch: A characteristic strong and broad absorption in the IR spectrum between 3100 and 3500 cm⁻¹ indicates the N-H stretching vibration.

C=N Stretch: The C=N stretching vibration within the indazole ring typically appears in the 1600-1650 cm⁻¹ region.

C-Br and C-I Stretches: The vibrations associated with the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Br stretch is expected around 600-650 cm⁻¹, and the C-I stretch appears at an even lower frequency, around 500-600 cm⁻¹. acs.org

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectroscopy to aid in the assignment of complex vibrational modes. researchgate.net

Table 4: Predicted IR and Raman Vibrational Frequencies for a Halogenated Indazole

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Activity |

|---|---|---|

| N-H (stretch) | 3100–3500 | Strong |

| C-H (aromatic stretch) | 3000–3100 | Moderate |

| C=N (indazole ring) | 1600–1650 | Moderate |

| C=C (aromatic ring) | 1450–1600 | Strong |

| C-Br (stretch) | 600–650 | Weak |

| C-I (stretch) | 500–600 | Weak |

This table is based on typical vibrational frequencies for analogous compounds and serves as a predictive guide.

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. cas.cz While this compound itself is achiral, some indazole derivatives can exhibit chirality, either through the introduction of a chiral center or through the formation of chiral supramolecular structures in the solid state. researchgate.netresearchgate.netujaen.es

For instance, some 1H-indazoles, even if they are achiral as individual molecules, can crystallize in chiral space groups, forming helical chains (catemers). researchgate.net In such cases, VCD can be used to determine the absolute configuration of the crystal. researchgate.net If chiral derivatives of this compound were to be synthesized, chiroptical spectroscopy would be a critical tool for determining their enantiomeric purity and absolute configuration. The ratio of the chiral to achiral signal in a spectrum is generally proportional to the ratio of the molecule's dimension to the wavelength of the light used. cas.cz

Theoretical and Computational Chemistry Investigations of 6 Bromo 5 Iodo 1h Indazole

Electronic Structure and Aromaticity Calculations (e.g., DFT, Ab Initio Methods)

The electronic structure of 6-bromo-5-iodo-1H-indazole is fundamentally defined by its ten-π electron aromatic heterocyclic system. nih.gov Theoretical methods such as Density Functional Theory (DFT) and ab initio calculations are instrumental in elucidating the distribution of electron density and the nature of molecular orbitals. The presence of two halogen substituents, bromine at position 6 and iodine at position 5, significantly influences the electronic landscape of the indazole core. Both halogens are electron-withdrawing through induction but can also participate in resonance, donating electron density.

DFT calculations on related halogenated aromatic systems reveal that these substituents modulate the energies and shapes of the frontier molecular orbitals. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the halogens is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Aromaticity is a key feature of the indazole ring. Computational methods like Nucleus-Independent Chemical Shift (NICS) are used to quantify the magnetic criterion of aromaticity. NICS calculations performed at the center of the rings would likely confirm the aromatic character of both the benzene (B151609) and pyrazole (B372694) moieties. In similar heterocyclic systems, the out-of-plane component of the NICS tensor (NICSzz) is often analyzed, as it is considered a better indicator of π-electron delocalization. researchgate.net It is anticipated that despite the halogen substitution, this compound retains significant aromatic character, which is crucial for its stability.

Conformational Analysis and Tautomerism Studies of Halogenated Indazoles

Indazole and its derivatives are characterized by annular tautomerism, existing predominantly in two forms: the 1H- and 2H-tautomers. researchgate.net In the 1H-tautomer, the hydrogen atom is attached to the N1 nitrogen (the "pyrrole-type" nitrogen), while in the 2H-tautomer, it is bonded to the N2 nitrogen (the "pyridine-type" nitrogen). nih.gov These two forms differ in their electronic structure and stability. The 1H-indazole is often referred to as the benzenoid form, while the 2H-indazole is described as the quinonoid form. researchgate.net

Energy Differences and Stability of 1H- and 2H-Tautomers

For the parent indazole molecule, computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net Calculations at the MP2/6-31G** level indicate the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov Similar energy differences have been reported by other authors. nih.gov

While specific calculations for this compound are not available in the literature, it is strongly predicted that the stability preference will be maintained. The halogen substituents on the benzene ring are not expected to fundamentally alter the relative energies of the pyrazole ring tautomers. Therefore, the 1H-tautomer of this compound is the predominant and more stable form.

| Tautomer | General Stability | Calculated Energy Difference (Parent Indazole) |

| 1H-Indazole | More stable (benzenoid form) | Reference (0 kJ·mol⁻¹) |

| 2H-Indazole | Less stable (quinonoid form) | ~15 kJ·mol⁻¹ higher than 1H-tautomer nih.gov |

Prediction of Reactivity and Reaction Pathways Using Quantum Chemical Methods

Quantum chemical calculations are invaluable for predicting the reactivity of molecules. scienceopen.com By analyzing various reactivity descriptors derived from the electronic structure, one can forecast the most likely sites for electrophilic, nucleophilic, or radical attack, thereby predicting reaction pathways and regioselectivity. substack.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction. The HOMO represents the orbital from which a molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting sites prone to nucleophilic attack. irjweb.com

For this compound, the HOMO is expected to have significant electron density on the pyrazole ring and the fused benzene ring, while the LUMO will also be distributed across the bicyclic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.comwikipedia.org The electron-withdrawing halogens are expected to lower the HOMO-LUMO gap compared to unsubstituted indazole, potentially increasing its reactivity.

| Molecular Orbital | Role in Reactivity | Expected Influence of Bromo/Iodo Substituents |

| HOMO | Electron-donating orbital (nucleophilicity) | Energy is lowered |

| LUMO | Electron-accepting orbital (electrophilicity) | Energy is lowered |

| HOMO-LUMO Gap | Indicator of kinetic stability and reactivity | Reduced compared to unsubstituted indazole |

Fukui Indices and Partial Charge Analysis for Regioselectivity

To pinpoint specific atomic sites of reactivity, Fukui indices and partial charge analysis are employed. Fukui functions quantify the change in electron density at a specific point when an electron is added to or removed from the molecule. substack.com Condensed Fukui indices simplify this by assigning a value to each atom.

There are three main types of Fukui indices:

f⁻ : Predicts the site for electrophilic attack (where removing an electron is most favorable).

f⁺ : Predicts the site for nucleophilic attack (where adding an electron is most favorable).

f⁰ : Predicts the site for radical attack.

In a study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations showed that the N1 atom was more electronegative and had a larger Fukui index (f⁻) in both its neutral and deprotonated states compared to the N2 atom. nih.gov This indicates that N1 is the more nucleophilic center. nih.gov By analogy, for this compound, it is highly probable that the N1 position is the most nucleophilic site and therefore the primary target for electrophiles in reactions such as alkylation, assuming no other strong directing effects are present.

| Atomic Site | Predicted Partial Charge | Predicted Fukui Index (f⁻) | Implied Reactivity |

| N1 | More negative | Larger value | More nucleophilic, preferred site for electrophilic attack nih.gov |

| N2 | Less negative | Smaller value | Less nucleophilic |

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., Halogen Bonding)

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules and their interactions with their environment over time. researchgate.net For this compound, a particularly important intermolecular interaction to consider is halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govresearchgate.net

The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. beilstein-journals.org The subject molecule, with both iodine and bromine atoms, has two potential halogen bond donors. The C5-I and C6-Br bonds are polarized, creating electropositive σ-holes on the outer side of the halogen atoms.

MD simulations can model these interactions by including specific parameters, such as charged extra points, to accurately represent the anisotropic charge distribution of the halogen. nih.gov These simulations can predict the geometry and stability of halogen-bonded complexes. nih.govresearchgate.net Key parameters for identifying a halogen bond include the distance between the halogen and the acceptor atom (which should be less than the sum of their van der Waals radii) and the angle of interaction (C-X···Acceptor), which is typically close to linear (around 170°). researchgate.net The ability of this compound to form halogen bonds is crucial for understanding its crystal packing and its potential interactions with biological targets like proteins.

| Halogen Bond Parameter | Typical Value in Simulations | Significance |

| X···Acceptor Distance | Less than the sum of van der Waals radii | Indicates a close, attractive interaction researchgate.net |

| C-X···Acceptor Angle | ~170° | Indicates high directionality of the σ-hole interaction researchgate.net |

| X···Acceptor=C Angle | ~120° (for carbonyl acceptor) | Describes the geometry relative to the acceptor atom's orbitals researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and a specific activity. While traditionally used to predict biological activity, the principles of QSAR are also pivotal in understanding how variations in a molecule's structure, such as the placement of different substituent groups, can influence its physicochemical properties. This section will focus on the theoretical aspects of QSAR modeling as it pertains to the chemical structure of this compound, without reference to any biological effects.

The fundamental principle of QSAR is that the structural features of a molecule, quantified by molecular descriptors, can be used to predict its properties. For a compound like this compound, a QSAR study would involve the calculation of a wide array of these descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and are categorized into several classes, including constitutional, topological, geometric, and electronic descriptors.

Molecular Descriptors for this compound

The first step in a QSAR investigation is the calculation of molecular descriptors. This is typically performed using specialized software that takes the 2D or 3D structure of the molecule as input. For this compound, the key structural features that would be parameterized are the indazole bicyclic core, the bromine atom at position 6, and the iodine atom at position 5.

The following table outlines some of the key descriptors that would be calculated for this compound and their relevance in a QSAR model.

| Descriptor Class | Descriptor Name | Description | Relevance to this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor that reflects the size of the molecule. |

| Atom Count | The total number of atoms, or the number of specific types of atoms (e.g., heavy atoms). | Provides a simple measure of molecular size and composition. | |

| Topological | Wiener Index (W) | A distance-based index that reflects the branching of the molecular skeleton. | Describes the compactness and branching of the indazole ring system. |

| Kier & Hall Connectivity Indices (χ) | Indices that describe the degree of branching and connectivity of atoms in the molecule. | Quantifies the topology of the molecule, taking into account the arrangement of the atoms. | |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. | Relates to the molecule's interaction with its environment and its steric properties. |

| Molecular Volume (MV) | The volume occupied by the molecule. | Another descriptor of molecular size and steric effects. | |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influenced by the electronegative bromine and iodine atoms, affecting the molecule's polarity. |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the highest energy molecular orbital containing electrons. | Relates to the molecule's ability to donate electrons. | |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest energy molecular orbital without electrons. | Relates to the molecule's ability to accept electrons. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. | The bromo and iodo substituents significantly increase the hydrophobicity of the indazole core. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen). | Reflects the molecule's potential for polar interactions. For this compound, this is primarily determined by the nitrogen atoms in the indazole ring. |

Building the QSAR Model

Once a set of descriptors has been calculated for a series of related indazole derivatives, a mathematical model can be developed. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The goal is to create an equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Activity' would be a specific physicochemical property of interest, D₁, D₂, etc., are the calculated molecular descriptors, and c₁, c₂, etc., are the regression coefficients determined from the statistical analysis.

For this compound, such a model would help to quantify the influence of the bromo and iodo substituents on a particular property when compared to other substituted indazoles. For instance, a QSAR model could be developed to predict the lipophilicity (LogP) of a series of halogenated indazoles. In this model, descriptors related to the size, shape, and electronic nature of the halogen substituents would likely be significant variables. The model could then be used to predict the LogP of other, yet-to-be-synthesized, indazole derivatives.

The robustness and predictive power of a QSAR model are evaluated through various validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A well-validated QSAR model can be a powerful tool in computational chemistry for predicting the properties of new molecules and for understanding the structural features that govern these properties.

Applications and Advanced Research Trajectories of 6 Bromo 5 Iodo 1h Indazole in Chemical Sciences

Scaffold Design and Lead Optimization in Medicinal Chemistry Research

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a multitude of biologically active compounds with a broad spectrum of therapeutic properties. The compound 6-Bromo-5-iodo-1H-indazole serves as an exemplary starting point for the design and synthesis of novel therapeutic agents, leveraging its reactive handles for extensive chemical modifications.

The presence of both a bromine and an iodine atom on the indazole ring provides orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This dual-halogenated pattern is particularly advantageous for creating diverse molecular architectures. For instance, the iodine at the 5-position can be selectively targeted for reactions like Suzuki or Sonogashira coupling, leaving the bromine at the 6-position available for subsequent transformations, or vice-versa. This strategic approach enables the systematic introduction of a wide array of substituents to explore the chemical space around the indazole core, a critical aspect of lead optimization in drug discovery.

Structure-Activity Relationship (SAR) Studies for Target Interaction Analysis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity, thereby guiding the design of more potent and selective drugs. The this compound scaffold is an invaluable tool for conducting detailed SAR analyses. By systematically modifying the substituents at the 5- and 6-positions, medicinal chemists can probe the specific interactions between a ligand and its biological target, such as a protein kinase or enzyme.

For example, in the development of kinase inhibitors, the indazole core often acts as a hinge-binding motif. The substituents at the 5- and 6-positions can extend into different pockets of the ATP-binding site, influencing both potency and selectivity. A study on 1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy, revealed that the nature of the substituent groups at both the 4- and 6-positions significantly affects the inhibitory activity nih.gov. While this study does not specifically mention the 5-iodo substitution, it highlights the importance of substitutions on the benzene (B151609) ring of the indazole scaffold in modulating biological activity. The introduction of different aryl, heteroaryl, or alkyl groups via cross-coupling reactions at the bromine and iodine positions allows for a fine-tuning of steric and electronic properties to maximize target engagement.

Table 1: Exemplary SAR data for Indazole-based Kinase Inhibitors (Note: This table is illustrative of SAR principles for indazole scaffolds and may not directly feature this compound derivatives due to the proprietary nature of early-stage drug discovery data.)

| Compound | Modification at Indazole Core | Target Kinase | IC50 (nM) |

| Lead Compound A | 6-Bromo-5-phenyl | Kinase X | 500 |

| Analog A-1 | 6-Bromo-5-(4-fluorophenyl) | Kinase X | 250 |

| Analog A-2 | 6-Bromo-5-(3-aminophenyl) | Kinase X | 100 |

| Analog A-3 | 6-(pyrimidin-2-yl)-5-phenyl | Kinase X | 75 |

Design and Synthesis of Chemically Diverse Compound Libraries

The ability to rapidly generate a large number of structurally related compounds is a cornerstone of modern drug discovery. This compound is an ideal starting material for the construction of combinatorial libraries. The differential reactivity of the C-I and C-Br bonds allows for a sequential and controlled diversification of the indazole scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are frequently employed to introduce a variety of substituents at the halogenated positions myskinrecipes.com. For instance, a Suzuki coupling can be performed selectively at the more reactive C-I bond, followed by a different coupling reaction at the C-Br bond. This strategy enables the creation of a matrix of compounds where different fragments are systematically varied at two distinct positions, leading to a library with high chemical diversity. Such libraries are invaluable for high-throughput screening campaigns to identify novel hits for various therapeutic targets. A research paper details the synthesis of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole, showcasing its utility in creating diverse molecular entities researchgate.netresearchgate.net.

Table 2: Synthetic Transformations of Halogenated Indazoles for Library Synthesis

| Reaction Type | Reagent/Catalyst | Position of Functionalization | Resulting Structure |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C5 (Iodo) or C6 (Bromo) | Aryl-substituted indazole |

| Heck Coupling | Alkene, Pd catalyst | C5 (Iodo) or C6 (Bromo) | Alkenyl-substituted indazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C5 (Iodo) or C6 (Bromo) | Alkynyl-substituted indazole |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | C5 (Iodo) or C6 (Bromo) | Amino-substituted indazole |

Role of Halogen Bonding in Molecular Recognition and Design

The presence of both bromine and iodine atoms in this compound introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design acs.orgmdpi.com. A halogen bond is formed when an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a biological target acs.org.

Iodine and bromine are excellent halogen bond donors, with the strength of the interaction generally increasing with the polarizability of the halogen (I > Br > Cl > F) mdpi.com. In the context of drug design, a strategically positioned iodine or bromine atom on a ligand can form a stabilizing halogen bond with a protein, thereby enhancing binding affinity and specificity acs.org. For example, a derivative of this compound could be designed where the iodine or bromine atom is oriented to interact with a key amino acid residue in the active site of a target protein. This interaction can be a critical determinant of the compound's biological activity. The directionality and tunable strength of halogen bonds make them a valuable tool for rational drug design, allowing for the fine-tuning of ligand-protein interactions mdpi.com.

Development of Advanced Materials and Functional Molecules

While the primary application of this compound has been in the domain of medicinal chemistry, its unique electronic and structural features suggest potential for its use in the development of advanced materials and functional molecules. However, it is important to note that specific research on this compound in these areas is currently limited in the public scientific literature. The following sections outline potential, yet largely unexplored, research trajectories.

Applications in Organic Electronics and Optoelectronic Devices

Halogenated organic compounds are known to play a role in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of heavy atoms like bromine and iodine can influence the electronic properties of a molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Furthermore, halogen atoms can promote intersystem crossing, which is a key process in the design of phosphorescent OLED emitters.

The this compound scaffold could potentially be incorporated into larger conjugated systems to create novel organic semiconductor materials. The ability to functionalize the molecule at two distinct positions would allow for the tuning of its electronic properties and solid-state packing, which are critical for device performance. However, to date, there are no specific reports on the synthesis or characterization of this compound-containing materials for these applications.

Polymer Chemistry and Supramolecular Assembly

In the field of polymer chemistry, monomers containing reactive sites are essential for the synthesis of functional polymers. The di-halogenated nature of this compound makes it a potential candidate as a monomer or a cross-linking agent in polymerization reactions. For example, it could be used in polycondensation reactions or as a building block for the synthesis of conjugated polymers with tailored properties.

Furthermore, the propensity of the iodine and bromine atoms to participate in halogen bonding opens up possibilities in the realm of supramolecular chemistry. Halogen bonding can be a powerful tool for directing the self-assembly of molecules into well-defined supramolecular architectures, such as liquid crystals, gels, and crystalline co-crystals. The directional nature of these interactions could be exploited to control the organization of this compound-based molecules in the solid state, leading to materials with interesting optical or electronic properties. As with organic electronics, specific research endeavors into these applications of this compound have yet to be reported.

Ligand Design in Coordination Chemistry and Catalysis

The indazole nucleus is a significant scaffold in coordination chemistry, recognized for its ability to form stable complexes with a variety of metal centers. The compound this compound serves as a versatile ligand, primarily through the coordination of its pyrazolic nitrogen atoms. The unique electronic properties and structural rigidity of the indazole ring system allow it to act as a robust framework in the design of ligands for catalysis. The presence of two nitrogen atoms facilitates a range of intermolecular interactions and coordination modes.

The strategic placement of bromo and iodo substituents at the 6- and 5-positions, respectively, profoundly influences the electronic nature of the indazole core. These electron-withdrawing halogen atoms can modulate the electron density on the coordinating nitrogen atoms, thereby fine-tuning the stability and reactivity of the resulting metal complexes. This modulation is a critical aspect of rational ligand design, as it allows for the optimization of the catalytic activity of the metallic center for specific chemical transformations. By altering the electronic properties of the ligand, researchers can influence the kinetics and selectivity of catalytic cycles.

Metal-Catalyzed Organic Transformations

The halogenated structure of this compound makes it a highly valuable building block for the synthesis of complex organic molecules through metal-catalyzed cross-coupling reactions. myskinrecipes.comrsc.org The carbon-bromine (C-Br) and carbon-iodine (C-I) bonds serve as versatile synthetic handles for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have been extensively employed to functionalize such halogenated indazoles.

A key feature of this compound is the differential reactivity of the two halogen substituents. The C-I bond is generally more reactive than the C-Br bond in oxidative addition steps of palladium-catalyzed cycles. thieme-connect.de This reactivity difference enables selective and sequential functionalization of the indazole scaffold. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the more reactive 5-iodo position, leaving the 6-bromo position intact for a subsequent, different cross-coupling reaction. thieme-connect.deresearchgate.net This sequential approach allows for the controlled and precise construction of highly functionalized indazole derivatives, which are often sought after in medicinal chemistry and materials science. researchgate.net

Below is a table summarizing key metal-catalyzed transformations involving substrates like this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Conditions |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Ar-B(OH)₂) | C(sp²)–C(sp²) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) nih.govnih.gov |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | C(sp²)–C(sp²) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) myskinrecipes.comwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp²)–C(sp) | PdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N) researchgate.netwikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (R-NH₂) or Amide | C(sp²)–N | Pd catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (e.g., Ar-SnBu₃) | C(sp²)–C(sp²) | Pd(PPh₃)₄ |

Chemical Probe Development and Biological Tool Compounds (Research focused, non-clinical)

In the field of chemical biology, this compound represents a valuable starting point for the development of chemical probes and biological tool compounds. The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a multitude of biologically active compounds, including numerous kinase inhibitors. nih.gov These compounds are instrumental in non-clinical research for validating biological targets and elucidating cellular pathways.

The development of potent and selective chemical probes often relies on systematic structure-activity relationship (SAR) studies. The bromo and iodo groups on this compound are ideal handles for chemical diversification. myskinrecipes.com Using the metal-catalyzed cross-coupling reactions described previously, a wide array of chemical moieties can be introduced at the 5- and 6-positions. This allows researchers to systematically probe the binding pockets of target proteins, such as kinases, to identify modifications that enhance potency and selectivity. For example, introducing different aryl, heteroaryl, or alkyl groups can explore specific hydrophobic and hydrogen-bonding interactions within a protein's active site.

The goal in developing a chemical probe is to create a molecule that interacts with a specific biological target with high affinity and selectivity, thereby enabling the study of that target's function in a biological system. The iterative process of designing, synthesizing, and testing derivatives of this compound is a fundamental strategy in modern drug discovery and chemical probe development.

The following table illustrates a hypothetical SAR study for the development of a kinase inhibitor, starting from the this compound scaffold.

| Scaffold Position | Modification | Rationale for Modification | Potential Impact on Activity |

| Position 5 (from Iodo) | Small aromatic ring (e.g., Phenyl) | Explore hydrophobic pocket interactions. | May increase binding affinity through π-π stacking. |